5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
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Overview
Description
5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the reaction of o-toluidine with ethyl isothiocyanate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring. The reaction can be represented as follows:
o-toluidine+ethyl isothiocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The aromatic ring of the o-toluidine group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
o-Toluidine: A precursor in the synthesis of 5-ethyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one.
m-Toluidine and p-Toluidine: Isomers of o-toluidine with different positions of the methyl group on the aromatic ring.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Uniqueness
This compound is unique due to the combination of the o-toluidine group and the thiazole ring, which imparts distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H14N2OS |
---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-ethyl-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H14N2OS/c1-3-10-11(15)14-12(16-10)13-9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3,(H,13,14,15) |
InChI Key |
CWOSTWNWVJUZID-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=NC2=CC=CC=C2C)S1 |
Origin of Product |
United States |
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